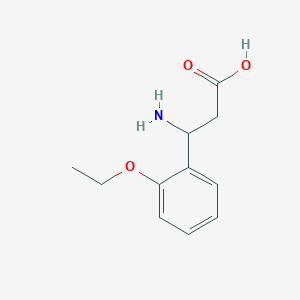

3-Amino-3-(2-ethoxyphenyl)propanoic acid

Beschreibung

BenchChem offers high-quality 3-Amino-3-(2-ethoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(2-ethoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-3-(2-ethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWPOXWUXDQVID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396176 | |

| Record name | 3-amino-3-(2-ethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299440-58-7 | |

| Record name | 3-amino-3-(2-ethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-3-(2-ethoxyphenyl)propanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Amino-3-(2-ethoxyphenyl)propanoic acid, a chiral non-proteinogenic β-amino acid with significant potential as a versatile scaffold in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, analytical characterization, and prospective applications.

Introduction: The Significance of β-Amino Acid Scaffolds

β-amino acids are crucial structural motifs in medicinal chemistry. Unlike their α-amino acid counterparts, the separation of the amino and carboxylic acid groups by an additional carbon atom imparts unique conformational properties to peptides and small molecules incorporating them. This structural distinction can lead to enhanced metabolic stability, improved pharmacokinetic profiles, and novel biological activities. 3-Amino-3-(2-ethoxyphenyl)propanoic acid, with its specific stereochemistry and aromatic substitution, represents a valuable building block for the synthesis of complex molecular architectures aimed at a variety of therapeutic targets. This guide will focus on the (3R)-enantiomer, which is commercially available as its hydrochloride salt.

Physicochemical and Structural Properties

The hydrochloride salt of (3R)-3-Amino-3-(2-ethoxyphenyl)propanoic acid is the most common form for handling and storage. A summary of its key properties is presented in Table 1. The ethoxy group at the ortho position of the phenyl ring influences the molecule's polarity and conformational preferences, which can be critical for its interaction with biological targets.

| Property | Value | Source |

| CAS Number | 1308646-52-7 (for the hydrochloride salt of the (3R)-enantiomer) | [1] |

| Molecular Formula | C₁₁H₁₆ClNO₃ | [1] |

| Molecular Weight | 245.7 g/mol | [1] |

| IUPAC Name | (3R)-3-Amino-3-(2-ethoxyphenyl)propanoic acid hydrochloride | [1] |

| Canonical SMILES | CCOC1=CC=CC=C1C(CC(=O)O)N.Cl | [1] |

Synthesis of (3R)-3-Amino-3-(2-ethoxyphenyl)propanoic Acid

The synthesis of chiral 3-amino-3-arylpropanoic acids can be approached through various synthetic strategies. A common and effective method is a one-pot, three-component reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia, followed by chiral resolution or asymmetric synthesis to obtain the desired enantiomer.[2][3] Below is a detailed, field-proven protocol adapted from established methods for analogous compounds.

General Synthetic Workflow

The synthesis can be logically divided into two main stages: the formation of the racemic β-amino acid followed by chiral resolution.

Caption: General workflow for the synthesis of (3R)-3-Amino-3-(2-ethoxyphenyl)propanoic acid hydrochloride.

Detailed Experimental Protocol (Racemic Synthesis)

This protocol describes a one-pot synthesis of racemic 3-amino-3-arylpropanoic acids which can be adapted for the 2-ethoxy derivative.[2]

Materials:

-

2-Ethoxybenzaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Ethanol (absolute)

-

Hydrochloric Acid (concentrated)

-

Sodium Hydroxide

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethoxybenzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (1.3 equivalents) in absolute ethanol.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of the Crude Product: After completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Purification: The crude solid is then recrystallized from a suitable solvent system (e.g., hot methanol or ethanol/water mixture) to yield the racemic 3-Amino-3-(2-ethoxyphenyl)propanoic acid.

Chiral Resolution

The resolution of the racemic mixture is a critical step to isolate the desired (3R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Procedure:

-

Salt Formation: Dissolve the racemic amino acid in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of one of the diastereomeric salts.

-

Isolation and Liberation: Collect the crystals by filtration. The desired enantiomer is then liberated from the salt by treatment with a base (e.g., sodium hydroxide solution) to neutralize the resolving agent.

-

Final Product Formation: The free (3R)-amino acid is then isolated and can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol or ether, followed by precipitation and drying.

Analytical Characterization

To ensure the identity, purity, and stereochemistry of the synthesized compound, a combination of analytical techniques is essential.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to confirm the presence of all protons and their respective chemical environments. Key signals would include those for the ethoxy group, the aromatic protons, and the protons on the propanoic acid backbone.

-

¹³C NMR provides information on the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the amine (N-H stretch).

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the exact molecular weight and elemental composition of the compound.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase is used to separate the (R) and (S) enantiomers.

-

Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives of the amino acid.

Applications in Drug Discovery and Development

Arylpropionic acid derivatives are a well-established class of compounds with a broad range of pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The introduction of a chiral amino group in 3-Amino-3-(2-ethoxyphenyl)propanoic acid opens up new avenues for its application.

As a Chiral Building Block

The primary application of this compound is as a versatile chiral building block in the synthesis of more complex drug candidates.[1][6] Its defined stereochemistry is crucial for specific interactions with chiral biological targets such as enzymes and receptors.

Potential Therapeutic Areas

While the specific biological activity of 3-Amino-3-(2-ethoxyphenyl)propanoic acid is not extensively documented in publicly available literature, its structural class suggests potential in several therapeutic areas:

-

Neurological Disorders: The 3-amino-3-phenylpropanoic acid scaffold is found in molecules that interact with the central nervous system.[6]

-

Anticancer Agents: Derivatives of 3-aminopropanoic acid have been investigated as potential anticancer agents.[7]

-

Antimicrobial Agents: The amino acid framework can be a key component in the design of novel antimicrobial compounds.

The logical progression from this versatile scaffold to a potential drug candidate is illustrated below.

Caption: Drug discovery pathway starting from the 3-Amino-3-(2-ethoxyphenyl)propanoic acid scaffold.

Conclusion

3-Amino-3-(2-ethoxyphenyl)propanoic acid is a valuable and versatile chiral building block for modern drug discovery. Its synthesis, while requiring careful control of stereochemistry, is achievable through established chemical methodologies. The unique structural features of this β-amino acid derivative make it an attractive starting point for the development of novel therapeutics in a range of disease areas. This guide provides a solid foundation for researchers to understand and utilize this compound in their drug development programs.

References

-

Chem-Impex. (n.d.). 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride. Retrieved from [Link]

- Google Patents. (2014). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.

-

Scribd. (n.d.). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Amino Acid Derivatives in Modern Pharmaceutical Development. Retrieved from [Link]

-

ResearchGate. (2009). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]

- Kumar, P., Sangam, S., Bala, V. C., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.

- Vuong, W., Mosquera-Guagua, F., Sanichar, R., McDonald, T. R., Ernst, O. P., Wang, L., & Vederas, J. C. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. Organic Letters, 21(24), 10149–10153.

-

Georgia Southern University. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Retrieved from [Link]

-

ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

-

MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

-

EurekAlert!. (2024). A new approach to chiral α-amino acid synthesis - photo-driven nitrogen heterocyclic carbene catalyzed highly enantioselective radical α-amino esterification. Retrieved from [Link]

- Google Patents. (2015). CN104610074A - Preparation method of 3-amino-1,2-propanediol.

-

PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Amino-3-(2-ethoxyphenyl)propanoic acid: Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Amino Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the exploration of non-natural amino acids has opened new avenues for the design of novel therapeutics with enhanced pharmacological profiles. Among these, β-amino acids and their derivatives have garnered significant attention. Their incorporation into peptide-based drugs can confer resistance to enzymatic degradation, leading to improved metabolic stability and bioavailability. Furthermore, the unique structural constraints imposed by β-amino acids can induce specific secondary structures in peptides, enabling the precise design of molecules that can effectively modulate biological targets such as G-protein coupled receptors or inhibit protein-protein interactions.

This guide focuses on a specific β-amino acid derivative, 3-Amino-3-(2-ethoxyphenyl)propanoic acid, a compound of interest for its potential as a versatile building block in the synthesis of complex molecular architectures. Its aromatic ethoxy substituent provides a handle for further chemical modification and can influence the compound's pharmacokinetic properties. A thorough understanding of its fundamental characteristics, particularly its molecular weight, is paramount for its effective utilization in research and development.

Physicochemical Characterization of 3-Amino-3-(2-ethoxyphenyl)propanoic acid

A precise knowledge of the physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. For 3-Amino-3-(2-ethoxyphenyl)propanoic acid, the molecular formula is C₁₁H₁₅NO₃.

Molecular Weight: Theoretical Calculation and Experimental Verification

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions, the preparation of solutions of known concentrations, and the interpretation of analytical data.

Theoretical Molecular Weight:

The molecular weight of 3-Amino-3-(2-ethoxyphenyl)propanoic acid can be calculated from its molecular formula, C₁₁H₁₅NO₃, using the atomic weights of its constituent elements:

-

Carbon (C): 11 × 12.011 g/mol = 132.121 g/mol

-

Hydrogen (H): 15 × 1.008 g/mol = 15.120 g/mol

-

Nitrogen (N): 1 × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 3 × 15.999 g/mol = 47.997 g/mol

Total Molecular Weight = 209.245 g/mol

This calculated value is the theoretical molecular weight and serves as a fundamental reference.

Experimental Verification of Molecular Weight:

While the theoretical molecular weight is a crucial starting point, its experimental verification is a cornerstone of compound characterization, ensuring the identity and purity of the synthesized molecule. Two primary techniques are employed for this purpose: mass spectrometry and elemental analysis.

1. Mass Spectrometry:

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It provides a highly accurate determination of the molecular weight and can also offer structural information through the analysis of fragmentation patterns.

-

Workflow for Molecular Weight Determination by Mass Spectrometry:

Caption: Workflow for molecular weight determination using mass spectrometry.

2. Elemental Analysis:

Elemental analysis determines the mass percentages of the elements present in a compound. The experimentally determined percentages are then used to derive the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. By comparing the empirical formula mass with the molecular weight obtained from mass spectrometry, the molecular formula can be definitively confirmed.

-

Protocol for Determining Empirical and Molecular Formula:

-

Combustion Analysis: A precisely weighed sample of 3-Amino-3-(2-ethoxyphenyl)propanoic acid is combusted in a stream of pure oxygen. The resulting combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The mass of nitrogen is determined separately.

-

Mass Percentage Calculation: The masses of CO₂, H₂O, and N are used to calculate the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen is typically determined by difference.

-

Empirical Formula Determination: The mass percentages are converted to moles, and the simplest whole-number ratio of the elements is determined to establish the empirical formula.

-

Molecular Formula Confirmation: The molecular weight determined by mass spectrometry is divided by the calculated empirical formula mass. This should yield an integer, which is then used to multiply the subscripts in the empirical formula to obtain the molecular formula.

-

Other Physicochemical Properties

| Property | Predicted Value/Information | Significance in Drug Development |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | Purity assessment and formulation development. |

| Solubility | The presence of both a carboxylic acid and an amino group suggests some aqueous solubility, which will be pH-dependent. The ethoxyphenyl group will contribute to its lipophilicity. | Influences absorption, distribution, and formulation strategies. |

| pKa | Expected to have at least two pKa values: one for the carboxylic acid group (around 3-5) and one for the amino group (around 9-10). | Governs the ionization state at physiological pH, impacting receptor binding and membrane permeability. |

Synthesis of 3-Amino-3-(2-ethoxyphenyl)propanoic acid

The synthesis of β-amino acids is a well-established field in organic chemistry, with several methodologies available. For 3-aryl-3-aminopropanoic acids, the Rodionov reaction provides a classical and effective one-pot approach.

The Rodionov Reaction: A Pathway to 3-Aryl-β-Amino Acids

The Rodionov reaction is a condensation reaction between an aromatic aldehyde, malonic acid, and ammonia (or an amine), typically in an alcohol solvent. This reaction proceeds via a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.

-

Proposed Synthetic Scheme for 3-Amino-3-(2-ethoxyphenyl)propanoic acid:

Caption: A schematic representation of the Rodionov reaction for the synthesis of the target compound.

Experimental Protocol for the Synthesis of 3-Amino-3-(2-ethoxyphenyl)propanoic acid (General Procedure)

This protocol is a general representation of the Rodionov reaction and should be optimized for the specific substrate.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-ethoxybenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (1.5 equivalents).

-

Solvent Addition: Add ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Amino-3-(2-ethoxyphenyl)propanoic acid.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Conclusion

3-Amino-3-(2-ethoxyphenyl)propanoic acid represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. A comprehensive understanding of its molecular weight and other physicochemical properties is essential for its effective use in drug discovery and development. The theoretical molecular weight of 209.245 g/mol , derived from its molecular formula C₁₁H₁₅NO₃, provides a fundamental starting point, which must be corroborated by experimental techniques like mass spectrometry and elemental analysis to ensure the integrity of the compound. The Rodionov reaction offers a viable synthetic route to this and other 3-aryl-β-amino acids, enabling its accessibility for further research. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the exploration of unique molecular scaffolds such as 3-Amino-3-(2-ethoxyphenyl)propanoic acid will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

PubChem. Carbofuran. National Center for Biotechnology Information. [Link]

-

ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

- Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307.

-

Chemistry LibreTexts. Determining Molecular Formulas. [Link]

-

Scribd. A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. [Link]

- Rodionov, W. M., & Postovskaja, E. A. (1929). THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES. Journal of the American Chemical Society, 51(3), 841-846.

-

PubChem. 3-Amino-3-(2-chlorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Significance of Aryl-Substituted β-Amino Acids

An In-depth Technical Guide to the Synthesis of 3-Amino-3-(2-ethoxyphenyl)propanoic Acid

β-Amino acids represent a critical class of non-proteinogenic amino acids that are integral components of numerous biologically active molecules and pharmaceutical agents. Unlike their α-amino acid counterparts, the additional methylene unit in their backbone imparts unique conformational properties, leading to enhanced metabolic stability and novel target selectivity when incorporated into peptides.[1] The target of this guide, 3-Amino-3-(2-ethoxyphenyl)propanoic acid, is a β-aryl-β-amino acid. This structural motif is of particular interest in medicinal chemistry, serving as a key building block for peptidomimetics, enzyme inhibitors, and other therapeutic candidates. The 2-ethoxy substitution on the phenyl ring provides specific steric and electronic properties that can be leveraged to fine-tune molecular interactions with biological targets.

This document provides a comprehensive technical overview of the primary synthetic pathways to 3-Amino-3-(2-ethoxyphenyl)propanoic acid, designed for researchers and professionals in chemical synthesis and drug development. We will delve into the mechanistic underpinnings of each route, provide field-proven insights into experimental choices, and present detailed, actionable protocols.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 3-aryl-β-amino acids can be approached through several robust and well-established organic reactions. The choice of pathway often depends on factors such as the availability of starting materials, desired scale, and the need for stereochemical control. The most prominent and efficient methods converge on a three-component condensation strategy, assembling the molecule from simpler precursors.

Pathway 1: The Rodionov-Type One-Pot Condensation

The Rodionov reaction and its modern variations stand out as a highly efficient and atom-economical method for synthesizing β-aryl-β-amino acids.[2] This one-pot, three-component reaction directly constructs the molecular backbone from an aromatic aldehyde, malonic acid, and an ammonia source.

Mechanistic Rationale: The reaction is believed to proceed through two key stages. First, a Knoevenagel condensation occurs between the aldehyde (2-ethoxybenzaldehyde) and malonic acid, typically catalyzed by a base (often the ammonia source itself), to form an α,β-unsaturated dicarboxylic acid intermediate. This is followed by a conjugate (Michael) addition of ammonia to the electron-deficient β-carbon. Subsequent decarboxylation, often facilitated by heat, yields the final β-amino acid product. The presence of an electron-donating substituent like the 2-ethoxy group on the benzaldehyde can favor the reaction.[3]

Caption: The Rodionov-type synthesis pathway.

Expert Insights: This one-pot approach is highly valued for its operational simplicity. A key consideration is managing the competition between the desired Michael addition of ammonia and the potential formation of the corresponding cinnamic acid derivative as a side product. Solvent polarity and temperature are critical parameters to optimize; alcoholic solvents are commonly employed.

Pathway 2: The Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds.[4] In the context of our target molecule, a three-component Mannich-type reaction provides a powerful and versatile route, particularly when stereocontrol is desired.

Mechanistic Rationale: The reaction involves the condensation of 2-ethoxybenzaldehyde with an amine (e.g., ammonia or a protected amine source) to form an electrophilic imine in situ. This imine is then intercepted by a carbon nucleophile, typically a ketene silyl acetal or the enolate of an ester like ethyl acetate. This sequence efficiently forms both the C-C and C-N bonds at the β-position. The resulting β-amino ester can then be hydrolyzed to afford the target carboxylic acid.

Caption: The Mannich reaction pathway for β-amino acid synthesis.

Expert Insights: The Mannich reaction offers greater modularity than the Rodionov synthesis. The choice of amine and enolate components can be varied widely. Crucially, this pathway is amenable to asymmetric catalysis. By using chiral catalysts or chiral auxiliaries on the amine or enolate, it is possible to achieve high levels of diastereoselectivity and enantioselectivity, which is a significant advantage for pharmaceutical applications.[5]

Quantitative Data Summary

The selection of a synthetic pathway is a multi-factorial decision. The following table summarizes the key attributes of the discussed routes to provide a comparative overview for strategic planning.

| Feature | Pathway 1: Rodionov-Type Condensation | Pathway 2: Mannich Reaction |

| Core Concept | One-pot condensation | Imine addition with an enolate |

| Starting Materials | 2-Ethoxybenzaldehyde, Malonic Acid, NH₄OAc | 2-Ethoxybenzaldehyde, Amine, Ester/Ketene Acetal |

| Key Reagents | Base catalyst (often implicit) | Lewis acid or Brønsted acid/base catalyst |

| Typical Conditions | Reflux in an alcoholic solvent (e.g., ethanol) | Varies (often cryogenic to RT), inert atmosphere |

| Reported Yields | Moderate to good (e.g., 40-75%)[3] | Good to excellent (e.g., 60-95%)[5] |

| Key Advantages | High atom economy, operational simplicity, low cost | High versatility, amenability to asymmetric synthesis |

| Key Disadvantages | Potential for side-product formation, limited stereocontrol | Often requires pre-formed/activated nucleophiles |

Detailed Experimental Protocols

The following protocols are representative methodologies and should be adapted and optimized based on laboratory-specific conditions and analytical findings.

Protocol 1: One-Pot Synthesis via Rodionov-Type Reaction

This protocol is adapted from general procedures for the synthesis of 3-amino-3-arylpropionic acids.[3][6]

Materials and Equipment:

-

2-Ethoxybenzaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for work-up and purification

Procedure:

-

To a 250 mL round-bottom flask, add 2-ethoxybenzaldehyde (e.g., 10 mmol, 1.0 eq), malonic acid (12 mmol, 1.2 eq), and ammonium acetate (15 mmol, 1.5 eq).

-

Add 100 mL of absolute ethanol to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

-

Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. A precipitate of the product may form upon cooling.

-

If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, reduce the solvent volume in vacuo until a solid begins to appear, then cool in an ice bath to maximize crystallization.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis via Mannich-Type Reaction (Ester Intermediate)

This protocol outlines a general approach for a Lewis acid-catalyzed Mannich reaction to form the β-amino ester precursor.

Materials and Equipment:

-

2-Ethoxybenzaldehyde

-

Benzylamine (as an ammonia surrogate)

-

Ketene silyl acetal of methyl acetate

-

Titanium(IV) chloride (TiCl₄) or other suitable Lewis acid

-

Dichloromethane (DCM, anhydrous)

-

Schlenk line or glovebox for handling anhydrous reagents

-

Dry glassware, syringes, and magnetic stirrer

Procedure:

-

Set up an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous DCM (50 mL) to the flask and cool to -78 °C using a dry ice/acetone bath.

-

Add 2-ethoxybenzaldehyde (10 mmol, 1.0 eq) and benzylamine (10 mmol, 1.0 eq) to the cold solvent. Stir for 30 minutes to allow for in situ imine formation.

-

In a separate dry flask, dissolve the ketene silyl acetal of methyl acetate (12 mmol, 1.2 eq) in anhydrous DCM.

-

Slowly add the Lewis acid catalyst (e.g., TiCl₄, 1.0 M solution in DCM, 11 mmol, 1.1 eq) to the imine solution at -78 °C.

-

Add the solution of the ketene silyl acetal dropwise to the reaction mixture over 20 minutes.

-

Allow the reaction to stir at -78 °C for 4-6 hours. Monitor by TLC.

-

Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude β-amino ester by flash column chromatography.

-

The purified ester is then subjected to standard hydrolysis conditions (e.g., LiOH in THF/water or HCl reflux) to yield the target acid. The benzyl group can be removed by hydrogenolysis (H₂, Pd/C).

Strategies for Asymmetric Synthesis

For applications in drug development, obtaining a single enantiomer of the target molecule is often mandatory.

-

Enzymatic Resolution: A common and powerful strategy involves the synthesis of a racemic ester of the target acid, followed by enantioselective hydrolysis or acylation catalyzed by an enzyme, such as a lipase.[6][7] For instance, Candida antarctica lipase A has been successfully used to resolve racemic 3-amino-3-arylpropanoate esters.[7]

-

Diastereoselective Synthesis: As mentioned, the Mannich reaction can be rendered asymmetric. Using a chiral amine (like a phenylethylamine derivative) or a chiral auxiliary attached to the enolate can induce facial selectivity during the nucleophilic addition to the imine, leading to a diastereomeric mixture that can be separated, followed by removal of the chiral auxiliary.[5]

Conclusion

The synthesis of 3-Amino-3-(2-ethoxyphenyl)propanoic acid is readily achievable through established synthetic methodologies. The one-pot Rodionov-type condensation offers a direct, efficient, and cost-effective route suitable for larger-scale preparations where stereochemistry is not an immediate concern. For applications requiring high stereopurity, the Mannich reaction provides a more versatile and controllable platform, enabling access to enantiomerically enriched products through asymmetric catalysis or the use of chiral auxiliaries. The ultimate choice of synthetic pathway will be guided by the specific requirements of the research or development program, balancing factors of efficiency, cost, scalability, and stereochemical purity.

References

-

A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]

-

Three-component radical homo Mannich reaction. National Center for Biotechnology Information (PMC). [Link]

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. ResearchGate. [Link]

-

β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Department of Chemistry. [Link]

-

A convenient route to enantiopure 3-aryl-2,3-diaminopropanoic acids by diastereoselective Mannich reaction of camphor-based tricyclic iminolactone with imines. PubMed. [Link]

-

Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

-

(PDF) Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. ResearchGate. [Link]

-

THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES1. Journal of the American Chemical Society. [Link]

-

Ritter Reaction. Organic Chemistry Portal. [Link]

-

Ritter reaction. Wikipedia. [Link]

-

Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A convenient route to enantiopure 3-aryl-2,3-diaminopropanoic acids by diastereoselective Mannich reaction of camphor-based tricyclic iminolactone with imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

"3-Amino-3-(2-ethoxyphenyl)propanoic acid" IUPAC name

An In-depth Technical Guide to 3-Amino-3-(2-ethoxyphenyl)propanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Amino-3-(2-ethoxyphenyl)propanoic acid, a substituted β-amino acid with significant potential as a building block in medicinal chemistry and drug development. We will delve into its chemical identity, stereochemistry, and a proposed synthetic route, along with detailed characterization methodologies. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties and synthesis.

Introduction and Chemical Identity

3-Amino-3-(2-ethoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. The core structure consists of a propanoic acid backbone with an amino group at the β-position (carbon 3). This carbon is also attached to a 2-ethoxyphenyl group. The presence of the aromatic ring and the chiral center at the β-carbon makes this molecule a valuable scaffold for creating structurally diverse and biologically active compounds.

IUPAC Nomenclature and Synonyms

-

Systematic IUPAC Name: 3-Amino-3-(2-ethoxyphenyl)propanoic acid

-

Common Synonyms: 3-(2-ethoxyphenyl)-β-alanine

Chemical Structure and Stereochemistry

The structure of 3-Amino-3-(2-ethoxyphenyl)propanoic acid features a single stereocenter at the C3 position. Therefore, it can exist as a racemic mixture of (R)- and (S)-enantiomers or as a single enantiomer. The specific stereochemistry is crucial in drug development, as different enantiomers often exhibit distinct pharmacological activities.

Caption: Chemical structure of 3-Amino-3-(2-ethoxyphenyl)propanoic acid with the chiral center marked (*).

Physicochemical Properties

| Property | Predicted Value / Observation |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| Physical Appearance | Expected to be a solid at room temperature. |

| Solubility | Likely to have limited solubility in nonpolar organic solvents and moderate solubility in polar protic solvents like water and alcohols, especially at acidic or basic pH. |

| pKa (Carboxylic Acid) | Estimated to be in the range of 3.5 - 4.5. |

| pKa (Ammonium) | Estimated to be in the range of 9.0 - 10.0. |

Synthesis of 3-Amino-3-(2-ethoxyphenyl)propanoic Acid

A robust and scalable synthesis is crucial for the utilization of this compound in research and development. Below is a proposed synthetic route based on the well-established Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia.

Synthetic Workflow

Caption: Proposed one-pot synthesis workflow for 3-Amino-3-(2-ethoxyphenyl)propanoic acid.

Detailed Experimental Protocol

Materials:

-

2-Ethoxybenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (absolute)

-

Hydrochloric acid (for pH adjustment during workup, optional)

-

Sodium hydroxide (for pH adjustment during workup, optional)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.5 equivalents).

-

Solvent Addition: Add absolute ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The reaction time is typically between 6 to 12 hours.

-

Workup and Isolation:

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Further cool the flask in an ice bath to promote precipitation of the product.

-

Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

-

Dissolve the crude solid in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Mechanistic Insights

The Rodionov reaction proceeds through a cascade of reactions:

-

Knoevenagel Condensation: 2-Ethoxybenzaldehyde reacts with malonic acid to form an α,β-unsaturated dicarboxylic acid.

-

Michael Addition: Ammonia (from ammonium acetate) acts as a nucleophile and adds to the β-position of the unsaturated intermediate.

-

Decarboxylation: The resulting intermediate readily decarboxylates upon heating to yield the final β-amino acid product.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Amino-3-(2-ethoxyphenyl)propanoic acid.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the protons on the propanoic acid backbone (methine and methylene protons). The chemical shifts and coupling patterns will confirm the connectivity of the molecule.

-

¹³C NMR: The spectrum should show distinct signals for the carboxylic acid carbon, the aromatic carbons (including the carbon bearing the ethoxy group), the β-carbon attached to the amino group, and the carbons of the ethoxy group.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands should be observed for the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic ring and alkyl groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 210.24.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the final compound. A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Applications and Future Directions

Substituted β-amino acids like 3-Amino-3-(2-ethoxyphenyl)propanoic acid are valuable building blocks in medicinal chemistry. Their incorporation into peptide chains can induce stable secondary structures and provide resistance to enzymatic degradation.

Potential Applications

-

Peptidomimetics: The unique structural features of this compound can be exploited to design peptidomimetics with enhanced biological activity and stability.

-

Asymmetric Synthesis: The chiral nature of this molecule makes it a useful intermediate in the asymmetric synthesis of more complex pharmaceutical agents.

-

Scaffold for Novel Therapeutics: The 2-ethoxyphenyl group can be further functionalized to explore structure-activity relationships in the development of new drugs.

Logical Relationships in Drug Development

Caption: Logical progression from the core compound to potential therapeutic applications.

Conclusion

3-Amino-3-(2-ethoxyphenyl)propanoic acid is a versatile chemical entity with significant potential for application in drug discovery and development. The synthetic route outlined in this guide is robust and scalable, and the characterization methods described will ensure the production of high-quality material for research purposes. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

-

For general information on related compounds, see the PubChem database: [Link]

- For information on the synthesis of similar compounds, refer to patents such as CN103508890A on Google Patents

- For commercial suppliers of this and related compounds, see catalogs from companies like Santa Cruz Biotechnology and Sigma-Aldrich.

-

For research on the applications of similar compounds, see articles such as "Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties" in MDPI journals: [Link]

Technical Characterization Guide: 3-Amino-3-(2-ethoxyphenyl)propanoic Acid

[1]

Compound Profile & Significance

-

IUPAC Name: 3-Amino-3-(2-ethoxyphenyl)propanoic acid[1]

-

Common Synonyms:

-Amino-2-ethoxybenzenepropanoic acid; 3-(2-Ethoxyphenyl)- -

CAS Number (Racemic): Not widely listed; see (3R)-enantiomer HCl salt: 1308646-52-7

-

Molecular Formula:

-

Molecular Weight: 209.24 g/mol

Context: Unlike its

Spectroscopic Data Analysis[1][3]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure contains a distinct spin system: an ABX system (the propanoic acid backbone) coupled to an aromatic system modified by an ethoxy group.

H NMR (400 MHz,

or

with TFA)

Note: Data presented represents the expected chemical shifts for the HCl salt form, commonly used to ensure solubility and prevent zwitterionic aggregation.

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| Ethoxy | 1.30 – 1.45 | Triplet (t) | 3H | ~7.0 | Characteristic terminal methyl. |

| Ethoxy | 4.05 – 4.20 | Quartet (q) | 2H | ~7.0 | Deshielded by oxygen; diagnostic for the ether. |

| 2.80 – 3.10 | dd (AB of ABX) | 2H | Diastereotopic protons due to the adjacent chiral center ( | ||

| 4.80 – 5.00 | Triplet/dd | 1H | Critical Signal. The benzylic proton. In the ortho-isomer, this signal may shift downfield slightly vs the para-isomer due to the proximity of the ethoxy oxygen lone pairs. | ||

| Aromatic Ring | 6.90 – 7.40 | Multiplet | 4H | - | The ortho-substitution breaks symmetry. Expect two distinct regions: protons adjacent to ethoxy/alkyl (shielded/deshielded) and distal protons. |

| Amine ( | 8.20 – 8.50 | Broad Singlet | 3H | - | Visible only in |

Key Diagnostic Feature:

In the 2-ethoxyphenyl isomer (ortho), the aromatic region is complex (ABCD-like system). Look for a doublet or dd around 6.9–7.0 ppm representing the proton ortho to the ethoxy group (C3-H of the ring), which is distinct from the 4-ethoxy (para) isomer where the aromatic region appears as a symmetric

NMR (100 MHz,

)

-

Carbonyl (

): ~171–173 ppm.[2] -

Aromatic Carbons:

-

C-O (ipso to ethoxy): ~156 ppm (Deshielded).

-

C-CH (ipso to alkyl): ~128 ppm.[3]

-

Other Ar-C: 112–130 ppm (The C3 carbon ortho to ethoxy is typically shielded to ~112 ppm).

-

- -Carbon (Chiral Center): ~48–52 ppm.

-

-Carbon (

-

Ethoxy (

): ~63–64 ppm.[4] -

Ethoxy (

): ~14–15 ppm.

B. Mass Spectrometry (MS)

Ionization Mode: ESI (+) (Electrospray Ionization)

Molecular Ion:

Fragmentation Pathway (MS/MS):

-

Precursor:

210.25 -

Loss of Ammonia (

): -

Loss of Formic Acid/Water (

): -

Benzylic Cleavage (Tropylium-like ion): Formation of the stabilized 2-ethoxy-benzyl cation species if fragmentation is energetic.

C. Infrared Spectroscopy (IR)[7]

-

Broad Band (2800–3200 cm⁻¹): N-H stretching (ammonium salt) overlapping with C-H stretches.

-

Strong Peak (1700–1725 cm⁻¹): C=O stretching (Carboxylic acid). Note: If zwitterionic, this shifts to ~1550–1600 cm⁻¹ (Carboxylate).

-

Medium Peak (1240–1260 cm⁻¹): C-O-C asymmetric stretch (Aryl alkyl ether).

Experimental Protocol: Sample Preparation for Analysis

Protocol A: NMR Sample Prep (HCl Salt)

Objective: Obtain high-resolution spectra without zwitterionic aggregation broadening.

-

Weigh 5–10 mg of 3-Amino-3-(2-ethoxyphenyl)propanoic acid hydrochloride.

-

Dissolve in 0.6 mL of DMSO-

.-

Tip: If using the free base (zwitterion), add 1-2 drops of

or

-

-

Transfer to a clean 5mm NMR tube.

-

Acquire

spectrum with at least 16 scans;

Protocol B: HPLC Purity Check

Objective: Separate the target

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (amide/acid absorption) and 270 nm (aromatic ether absorption).

-

Note: The aldehyde impurity absorbs strongly at 254/280 nm.

-

Synthesis & Fragmentation Logic (Visualization)

The following diagram illustrates the structural logic of the compound and its primary MS fragmentation pathway, which is critical for confirming identity in crude mixtures.

Caption: Predicted Electrospray Ionization (ESI-MS) fragmentation pathway for 3-Amino-3-(2-ethoxyphenyl)propanoic acid.

References

-

Sigma-Aldrich. (3R)-3-Amino-3-(2-ethoxyphenyl)propanoic acid hydrochloride Product Page. (CAS 1308646-52-7).[1] Retrieved from

-

ChemicalBook. 3-Amino-3-(4-ethoxyphenyl)propanoic acid (Isomer Comparison). Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for beta-Amino acids fragmentation. Retrieved from

-

Weiner, D. P., et al.

-amino acids." Journal of the American Chemical Society. (General reference for lipase resolution of 3-amino-3-arylpropanoates).

Sources

- 1. biosynth.com [biosynth.com]

- 2. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

- 3. 3-Aminopropanol(156-87-6) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Aminobenzoic acid(99-05-8) 1H NMR spectrum [chemicalbook.com]

Potential biological activity of "3-Amino-3-(2-ethoxyphenyl)propanoic acid"

Technical Whitepaper: Pharmacological Potential & Structural Utility of 3-Amino-3-(2-ethoxyphenyl)propanoic Acid

Part 1: Executive Summary

3-Amino-3-(2-ethoxyphenyl)propanoic acid is a

In modern drug discovery, this specific moiety serves as a "Privileged Scaffold" —a molecular framework capable of providing ligands for diverse receptors. Its biological utility is driven by three core factors:

-

Metabolic Stability: The

-backbone is unrecognizable to most endogenous proteases. -

Conformational Restriction: The ortho-ethoxy group induces steric locking, forcing the phenyl ring into specific dihedral angles favored by integrin receptors and GPCRs.

-

Lipophilicity Modulation: The ethoxy ether linkage increases LogP compared to the hydroxyl parent, improving membrane permeability (PAMPA) while maintaining hydrogen bond acceptor capability.

Part 2: Structural Analysis & Chemoinformatics

To understand the biological activity, we must first quantify the physicochemical properties that dictate its pharmacokinetics (PK).

Table 1: Calculated Physicochemical Profile

| Property | Value (Est.) | Biological Implication |

| Molecular Weight | 209.24 g/mol | Fragment-like; ideal for Lead Optimization (Rule of 3 compliant). |

| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; suggests good oral bioavailability potential. |

| H-Bond Donors | 2 (NH₂, OH) | Critical for receptor pocket anchoring. |

| H-Bond Acceptors | 3 (C=O, O-Ether, OH) | The ethoxy oxygen often acts as a secondary binding point. |

| Rotatable Bonds | 4 | The ortho-ethoxy group restricts rotation of the C3-Aryl bond via steric clash. |

| pKa (Amine) | ~9.8 | Protonated at physiological pH (Mimics the N-terminus of peptides). |

| pKa (Acid) | ~3.8 | Ionized at physiological pH (Mimics the C-terminus). |

Part 3: Potential Pharmacological Targets

Based on Structure-Activity Relationship (SAR) homology with known bioactive agents, this scaffold is predicted to exhibit activity in the following domains:

Integrin Antagonism (RGD Mimetics)

The 3-amino-3-arylpropionic acid core is a classic bioisostere for the Aspartic Acid residue in the RGD (Arg-Gly-Asp) sequence.

-

Mechanism: The carboxylic acid binds to the metal ion (Mg²⁺/Mn²⁺) in the integrin

-subunit, while the amine (functionalized with a guanidine mimetic) targets the -

Role of 2-Ethoxy: The ortho-substituent fills the hydrophobic S1' pocket of

or

Peptidomimetics & Foldamers

-amino acids spontaneously fold into stable helices (e.g.,-

Application: Incorporation of 3-Amino-3-(2-ethoxyphenyl)propanoic acid into peptide drugs extends half-life (

) from minutes to hours.

Gabapentinoid Activity (Neuropathic Pain)

Structurally, this molecule mimics

-

Target:

subunit of voltage-gated calcium channels. -

Hypothesis: The ethoxy-phenyl group may provide superior binding affinity compared to the cyclohexyl ring of Gabapentin by engaging in

-stacking interactions within the channel pore.

Visualization of Pharmacological Logic

Figure 1: Pharmacophore mapping linking structural features of the molecule to specific biological targets.

Part 4: Experimental Protocols

To validate the biological utility of this scaffold, the following self-validating protocols are recommended.

Protocol A: In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: To prove that the

Materials:

-

Test Compound: 3-Amino-3-(2-ethoxyphenyl)propanoic acid (1 µM final conc).

-

Control: Phenylalanine (Rapid degradation) and Verapamil (High turnover).

-

System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

-

Cofactor: NADPH Regenerating System.

Workflow:

-

Pre-Incubation: Mix HLM + Phosphate Buffer (pH 7.4) + Test Compound. Equilibrate at 37°C for 5 min.

-

Initiation: Add NADPH to start the reaction (Time

). -

Sampling: Aliquot 50 µL at

min. -

Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Validation Criteria:

-

The slope of

vs. time must be linear. -

Control (Verapamil) must show

depletion by 30 min. -

Success Metric: The test compound should show

depletion over 60 min (Intrinsic Clearance

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To utilize the molecule as a building block for peptidomimetics.

Workflow Visualization:

Figure 2: Workflow for incorporating the scaffold into bioactive peptides.

Part 5: Synthesis & Availability

Researchers typically synthesize this compound via the Rodionov Reaction or Modified Knoevenagel Condensation due to the commercial cost of enantiopure forms.

Synthetic Pathway (Racemic):

-

Reactants: 2-Ethoxybenzaldehyde + Malonic Acid + Ammonium Acetate.

-

Solvent: Ethanol (Reflux).[1]

-

Mechanism: Condensation to the cinnamic acid derivative followed by Michael addition of ammonia and decarboxylation.

-

Purification: Recrystallization from Ethanol/Water.

Chiral Resolution (Critical for Bioactivity): Biological systems are chiral. The (S)-enantiomer is typically the bioactive form for Gabapentinoid activity.

-

Method: Enzymatic resolution using Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the ethyl ester of the (S)-isomer.

References

-

Lelais, G., & Seebach, D. (2004). "

-Amino Acids: The Biological Potential." Biopolymers. Link -

Steer, D. L., et al. (2002). "

-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link -

Rodionov, V. M. (1926). "Über die Synthese von

-Aminosäuren." Berichte der deutschen chemischen Gesellschaft. Link -

Vasudevan, A., et al. (2005). "Integrin antagonists: Discovery and structural optimization." Journal of Medicinal Chemistry. Link

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Microsomal Stability Protocols).

Sources

Solubility of "3-Amino-3-(2-ethoxyphenyl)propanoic acid" in different solvents

Technical Guide: Solubility Profiling of 3-Amino-3-(2-ethoxyphenyl)propanoic Acid

Executive Summary

3-Amino-3-(2-ethoxyphenyl)propanoic acid (CAS: 299440-58-7) is a

This guide addresses the solubility challenges inherent to its zwitterionic nature. While specific solubility coefficients are often proprietary, this document synthesizes physicochemical principles with validated experimental protocols to provide a definitive solubility profile and determination methodology.[1]

Part 1: Physicochemical Characterization[2]

To predict solubility, one must understand the molecular state of the compound in solution.[1]

1. Zwitterionic Equilibrium

Like all amino acids, this molecule exists as a zwitterion in neutral media.[1] The high melting point (analogous

-

pKa (Predicted):

, -

Isoelectric Point (pI):

[1] -

LogP (Predicted): ~1.2 (The 2-ethoxy group adds lipophilicity compared to unsubstituted

-phenylalanine).[1]

2. Solubility Matrix (Predicted) Based on structural analogs (e.g., 3-amino-3-(4-methoxyphenyl)propanoic acid).[1]

| Solvent Class | Representative Solvents | Solubility Potential | Mechanism/Notes |

| Aqueous (Neutral) | Water (pH 7) | Moderate to Low | Lowest solubility at pI due to net neutral charge and lattice energy.[1] |

| Aqueous (Acidic/Basic) | 0.1M HCl / 0.1M NaOH | High | Ionization breaks the crystal lattice.[1] Forms highly soluble hydrochloride or sodium salts.[1] |

| Polar Aprotic | DMSO, DMF | High | Disrupts hydrogen bonding; ideal for stock solutions (>50 mM).[1] |

| Polar Protic | Methanol, Ethanol | Moderate | Solubility decreases as alcohol chain length increases.[1] Ethanol is the preferred solvent for recrystallization.[1][2] |

| Non-Polar | Hexane, Diethyl Ether | Insoluble | The zwitterionic salt character prevents solvation in low-dielectric media.[1] |

Part 2: Visualizing the Solubility Landscape

The following diagram illustrates the pH-dependent solubility switches and the decision logic for solvent selection.

Caption: pH-dependent solubility states and organic solvent compatibility for zwitterionic beta-amino acids.

Part 3: Experimental Protocols (Methodology)

As exact literature values are sparse for this specific derivative, the following self-validating protocols are required to determine the precise solubility limit (

Protocol A: Saturation Shake-Flask Method (Gold Standard)

Objective: Determine thermodynamic solubility in water or organic solvents.[1]

-

Preparation:

-

Equilibration:

-

If the solid dissolves immediately, add more compound until a visible precipitate remains (saturation).[1]

-

Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

-

Separation:

-

Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

m PVDF membrane (ensure membrane compatibility).

-

-

Quantification (HPLC-UV):

Protocol B: Recrystallization Strategy (Purification)

Objective: Purify the compound using solubility differentials.

-

Dissolution: Suspend the crude solid in Ethanol (10 mL/g).

-

Heating: Heat to reflux (approx. 78°C). If not fully dissolved, slowly add Water dropwise until a clear solution is obtained (Hot Filtration may be needed).[1]

-

Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

-

Anti-Solvent (Optional): If no crystals form, add Diethyl Ether dropwise to the cold solution to induce nucleation.[1]

Part 4: Applications & Implications

-

Drug Formulation: The 2-ethoxy group increases permeability but lowers aqueous solubility compared to the parent amino acid.[1] Formulation as a hydrochloride salt is recommended for oral bioavailability.[1]

-

Synthesis: When using this compound as an intermediate, avoid non-polar solvents (DCM, Toluene) for reactions unless the carboxylic acid is esterified or the amine is protected (e.g., Boc/Fmoc), which masks the zwitterionic character.[1]

References

-

Beta-Amino Acid Synthesis & Properties

-

Solubility of Amino Acids

-

Recrystallization Protocols

-

Physicochemical Data (Analog)

Sources

- 1. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1484314A1 - Process for production of optically active beta-phenylalanine derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US20050065367A1 - Method for producing optically active beta-phenylalanine - Google Patents [patents.google.com]

- 5. (S)-3-Amino-3-phenylpropanoic Acid | 40856-44-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS 13921-90-9: (+)-3-Amino-3-phenylpropanoic acid [cymitquimica.com]

Introduction: The Significance of a Versatile Scaffold

An In-depth Technical Guide to the Chemistry of 3-Amino-3-Arylpropanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the chemistry, synthesis, and application of 3-amino-3-arylpropanoic acids, a class of β-amino acids of significant interest in medicinal and pharmaceutical chemistry. These compounds serve as crucial chiral building blocks for a variety of biologically active molecules, including peptidomimetics, β-lactam antibiotics, and complex natural products. This document delves into the core synthetic methodologies, from classical multi-component reactions like the Rodionov and Mannich reactions to modern asymmetric strategies employing chiral auxiliaries, organocatalysis, and biocatalysis. By explaining the causality behind experimental choices and providing detailed protocols, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile molecular scaffold. The guide concludes with an overview of the diverse biological activities exhibited by these compounds, such as anticancer, antimicrobial, and antioxidant properties, highlighting their continued importance in the discovery of novel therapeutics.

3-Amino-3-arylpropanoic acids, also known as β-aryl-β-amino acids, are a structurally important class of non-proteinogenic amino acids. Their core structure, featuring an amino group and a carboxylic acid separated by two carbon atoms with an aryl substituent at the β-position, imparts unique conformational properties. This makes them highly valuable precursors and structural motifs in drug development.[1]

The incorporation of these β-amino acids into peptide chains can induce stable secondary structures (e.g., helices and turns) and, critically, enhances metabolic stability by conferring resistance to proteolytic degradation.[1] This characteristic is a significant advantage in designing peptide-based drugs with improved pharmacokinetic profiles. Furthermore, enantiomerically pure 3-amino-3-arylpropanoic acids are indispensable chiral intermediates for the synthesis of numerous pharmaceuticals.[2] A prominent example is the side chain of the potent anticancer agent Taxol®, which underscores the therapeutic relevance of this scaffold.[3]

Recent research has expanded the known biological activities of derivatives, revealing promising anticancer, antioxidant, antibacterial, and antifungal properties, including efficacy against multidrug-resistant pathogens.[4][5][6][7] This guide explores the chemical foundation that enables the synthesis and application of these vital compounds.

Part I: Synthesis of 3-Amino-3-Arylpropanoic Acids

The synthesis of 3-amino-3-arylpropanoic acids can be broadly categorized into classical multicomponent reactions, which are often highly efficient for creating the basic scaffold, and modern asymmetric methods, which are essential for producing the enantiomerically pure compounds required for pharmaceutical applications.

Chapter 1: The Rodionov Reaction

The Rodionov reaction is a classical, robust method for synthesizing β-amino acids. It is a one-pot, three-component condensation of an aryl aldehyde, malonic acid, and ammonia, which is typically generated in situ from ammonium acetate.[1][8]

Mechanism and Rationale: The reaction proceeds through two key steps. First, a Knoevenagel condensation occurs between the aryl aldehyde and malonic acid to form an arylidenemalonic acid intermediate. The choice of an alcohol or acetic acid as a solvent facilitates this step.[8] Subsequently, ammonia acts as a nucleophile in a Michael-type conjugate addition to the α,β-unsaturated system. This is followed by decarboxylation under the heated reaction conditions to yield the final racemic β-amino acid. The primary advantage of this method lies in its operational simplicity and the use of readily available starting materials.[8][9]

Caption: Figure 1: General Scheme of the Rodionov Reaction.

Experimental Protocol: Synthesis of 3-Amino-3-phenylpropanoic Acid

This protocol is adapted from methodologies described for the Rodionov reaction.[1][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 eq.), malonic acid (1.2 eq.), and ammonium acetate (1.5 eq.) in glacial acetic acid or ethanol as the solvent.

-

Heating: Heat the mixture to reflux (typically 100-120 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After cooling to room temperature, the reaction mixture is poured into cold water. The precipitated product is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and then diethyl ether to remove unreacted aldehyde. Further purification can be achieved by recrystallization from a water/ethanol mixture to yield the pure racemic 3-amino-3-phenylpropanoic acid.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Chapter 2: The Mannich Reaction

The Mannich reaction is another cornerstone three-component reaction for carbon-carbon bond formation and is widely used to synthesize β-amino carbonyl compounds, which are direct precursors to β-amino acids.[10] The reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with an aldehyde and a primary or secondary amine.[11]

Mechanism and Rationale: The reaction mechanism begins with the formation of an electrophilic iminium ion from the reaction of the aryl aldehyde and the amine under acidic or basic conditions.[11] Concurrently, the active hydrogen compound (e.g., a ketone or malonic ester) tautomerizes to its enol form. The enol then performs a nucleophilic attack on the iminium ion, forming the C-C bond and creating the β-amino carbonyl product, also known as a Mannich base.[11] The choice of catalyst is critical; solid acid catalysts like sulfated MCM-41 have been shown to be effective and recyclable, making the process more environmentally friendly.[12]

Caption: Figure 3: Chiral Auxiliary Workflow.

B. Organocatalysis

Organocatalysis uses small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of β-amino acids, proline and its derivatives are highly effective catalysts for asymmetric Mannich reactions. [11][13] Mechanistic Insight: The catalyst, (S)-proline, reacts with the ketone (the enol precursor) to form a chiral enamine intermediate. This enamine then attacks the imine (pre-formed from the aldehyde and amine) from a sterically less hindered face, leading to the formation of the product with high enantioselectivity. The catalyst is then regenerated, completing the catalytic cycle. This approach avoids the use of metals and the need to attach and remove auxiliaries.

C. Biocatalysis and Enzymatic Resolution

Biocatalysis leverages the exquisite selectivity of enzymes to resolve racemic mixtures or perform asymmetric transformations. Kinetic resolution is a common approach where an enzyme selectively reacts with one enantiomer of a racemic starting material, leaving the other unreacted and thus enantiomerically pure. [1][3] Rationale and Application: Enzymes such as lipases and acylases are widely used for this purpose. [3]For example, a racemic N-acetyl-3-amino-3-arylpropanoic acid can be subjected to an acylase. The enzyme will selectively hydrolyze the acetyl group from one enantiomer (e.g., the R-enantiomer), producing the free amino acid. The unreacted S-enantiomer remains acetylated. The resulting mixture of the free amino acid and the N-acetylated amino acid can then be easily separated based on their different chemical properties (e.g., solubility or charge). [3]

| Enzymatic Method | Enzyme Type | Substrate | Outcome | Reference |

|---|---|---|---|---|

| Enantiomer-specific hydrolysis | Lipase | Racemic β-Phe ester | Resolution of esters | [3] |

| Enantiomer-specific hydrolysis | Chymotrypsin | Racemic N-Ac-β-Phe ester | Resolution of N-acetylated esters | [3] |

| Enantiomer-specific hydrolysis | Penicillin G Acylase | Racemic N-Phenylacetyl-β-Phe | Resolution of N-phenylacetylated acids | [3] |

| Amide Hydrolysis | Amidohydrolase | Racemic N-Ac-β-Phe | (R)- or (S)-specific hydrolysis | [3]|

Table 1: Comparison of Enzymatic Resolution Methods for 3-Amino-3-phenylpropanoic Acid (β-Phe).

Part II: Applications in Drug Development

The structural and chemical properties of 3-amino-3-arylpropanoic acids make them highly valuable in modern drug discovery and development.

Chapter 4: Core Scaffold in Bioactive Molecules

The β-aryl-β-amino acid motif is a key component in a range of pharmaceuticals and bioactive natural products.

-

Anticancer Agents: As previously mentioned, the phenylisoserine side chain of Taxol (Paclitaxel) is a derivative of 3-amino-3-phenylpropanoic acid. This side chain is crucial for the drug's ability to bind to tubulin and inhibit cell division. [3]* Neurological Agents: The enantiomerically pure scaffold is a key intermediate in the synthesis of compounds that modulate neurological pathways. [14]For example, (S)-3-amino-3-phenylpropanoic acid is a chiral intermediate used in the synthesis of (S)-dapoxetine, a selective serotonin reuptake inhibitor. [1]* Peptidomimetics: By replacing natural α-amino acids with their β-counterparts, researchers can create peptides with enhanced stability and novel pharmacological profiles. This is a critical strategy for overcoming the poor oral bioavailability and rapid degradation of many therapeutic peptides. [1]

Chapter 5: Recent Research and Biological Activities

Beyond their role as building blocks, derivatives of 3-amino-3-arylpropanoic acid have demonstrated a wide spectrum of intrinsic biological activities.

| Derivative Class | Reported Activity | Key Findings | Reference(s) |

| Hydrazone Derivatives | Anticancer, Antioxidant | Certain derivatives reduced lung cancer (A549) cell viability by over 50% and showed potent radical scavenging properties. | [4] |

| Thiazole Derivatives | Antimicrobial, Plant Growth Promotion | Exhibited activity against bacterial and fungal pathogens. One compound was found to increase rapeseed yield and oil content. | [5][6] |

| N-(4-hydroxyphenyl) Derivatives | Broad-Spectrum Antimicrobial | Showed efficacy against multidrug-resistant ESKAPE bacteria and pathogenic fungi, including Candida auris. | [7] |

| Furan Derivatives | Antimicrobial | Demonstrated good activity against Candida albicans, E. coli, and S. aureus. | [15][16] |

Table 2: Summary of Recently Reported Biological Activities.

These findings highlight that the 3-amino-3-arylpropanoic acid scaffold is not merely a passive structural component but can be actively involved in molecular recognition and can be decorated with various pharmacophores to target a range of diseases. [4][7]

Conclusion & Future Outlook

The chemistry of 3-amino-3-arylpropanoic acids is rich and continually evolving. From the efficiency of classical multicomponent reactions to the precision of modern asymmetric catalysis, the synthetic toolbox available to chemists is both powerful and diverse. The demonstrated importance of this scaffold in high-profile drugs and its emergence as a platform for discovering new bioactive agents ensure its continued relevance in pharmaceutical research.

Future efforts will likely focus on the development of even more efficient, sustainable, and scalable catalytic asymmetric syntheses. The exploration of novel derivatives for untapped therapeutic areas, particularly in infectious diseases and oncology, remains a promising frontier. As our understanding of biology deepens, the unique conformational constraints and metabolic stability offered by these β-amino acids will undoubtedly be leveraged to design the next generation of sophisticated therapeutics.

References

-

Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. (2013). International Journal of Engineering and Advanced Technology (IJEAT). Available at: [Link]

-

Mannich reaction - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

-

Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. (2017). Der Pharma Chemica. Available at: [Link]

-

Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. (2004). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Stereoselective Synthesis of β-Amino Acid Derivatives by Asymmetric Mannich Reaction in Flow. (2019). Bulletin of the Chemical Society of Japan. Oxford Academic. Available at: [Link]

-

Production of (R)-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid. (2004). Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

-

Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2024). Nature Communications. Available at: [Link]

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2018). ResearchGate. Available at: [Link]

-

Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (1991). In Control of Drug Delivery. Springer. Available at: [Link]

-

Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. (2015). Journal of the American Chemical Society. NIH National Center for Biotechnology Information. Available at: [Link]

-

Asymmetric synthesis of β-haloaryl β-amino acid derivatives. (1998). Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Available at: [Link]

-

Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews. RSC Publishing. Available at: [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2023). Molecules. NIH National Center for Biotechnology Information. Available at: [Link]

-

Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. (2022). ResearchGate. Available at: [Link]

-

Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013). Molecules. NIH National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013). ResearchGate. Available at: [Link]